

Technical Guide: Physical and Spectroscopic Characteristics of Methyl 2-pyridyl ketone-d6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Pyridin-2-yl)ethan-1-one-d6

Cat. No.: B12367063

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and spectroscopic characteristics of Methyl 2-pyridyl ketone and its deuterated analogue, Methyl 2-pyridyl ketone-d6. While specific experimental data for the deuterated form is not readily available in public literature, this guide compiles the known properties of the non-deuterated compound and offers calculated values and expected variations for the deuterated version. This information is crucial for researchers in fields such as medicinal chemistry, pharmacology, and analytical sciences who utilize isotopically labeled compounds in their studies.

Chemical Structure and Nomenclature

Methyl 2-pyridyl ketone, also known as 2-acetylpyridine, is an organic compound with the chemical formula C₇H₇NO. Its deuterated form, Methyl 2-pyridyl ketone-d6, has the same core structure but with the six hydrogen atoms on the methyl and pyridinyl groups replaced by deuterium atoms.

Nomenclature:

- Systematic Name: 1-(pyridin-2-yl)ethan-1-one
- Common Names: Methyl 2-pyridyl ketone, 2-Acetylpyridine

- Deuterated Form: 1-(pyridin-2-yl-d4)ethan-1-one-d3, Methyl 2-pyridyl ketone-d6

Physical Properties

The following table summarizes the known physical properties of Methyl 2-pyridyl ketone and the projected properties for Methyl 2-pyridyl ketone-d6. Deuteration is expected to have a minimal effect on most physical properties other than molecular weight and density.

Property	Methyl 2-pyridyl ketone	Methyl 2-pyridyl ketone-d6 (Calculated/Expected)
Chemical Formula	C ₇ H ₇ NO	C ₇ HD ₆ NO
Molecular Weight	121.14 g/mol [1]	127.18 g/mol
Appearance	Colorless to yellowish liquid [2]	Colorless to yellowish liquid
Melting Point	8-10 °C [2]	Similar to non-deuterated form
Boiling Point	188-189 °C (at 760 mmHg)	Slightly higher than non-deuterated form
Density	1.08 g/mL at 25 °C	Slightly higher than non-deuterated form
Refractive Index (n ₂₀ /D)	1.521	Similar to non-deuterated form

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of both deuterated and non-deuterated compounds. Below is a summary of expected spectroscopic data.

Spectroscopic Technique	Methyl 2-pyridyl ketone (Observed)	Methyl 2-pyridyl ketone-d6 (Expected)
¹ H NMR	Signals corresponding to the methyl and pyridinyl protons are present.[3][4]	Absence of signals corresponding to the deuterated positions.
¹³ C NMR	Signals for all seven carbon atoms are observed.[3][4]	Signals for all seven carbon atoms are observed, potentially with slight shifts and splitting due to deuterium coupling.
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z 121.	Molecular ion peak (M ⁺) at m/z 127.
Infrared (IR) Spectroscopy	C-H stretching vibrations are prominent.	C-D stretching vibrations will appear at lower frequencies (around 2100-2300 cm ⁻¹) compared to C-H stretches.

Experimental Protocols

Detailed experimental protocols for determining the physical characteristics of Methyl 2-pyridyl ketone-d6 are not available. However, standard methodologies for these measurements are provided below.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.

Boiling Point Determination

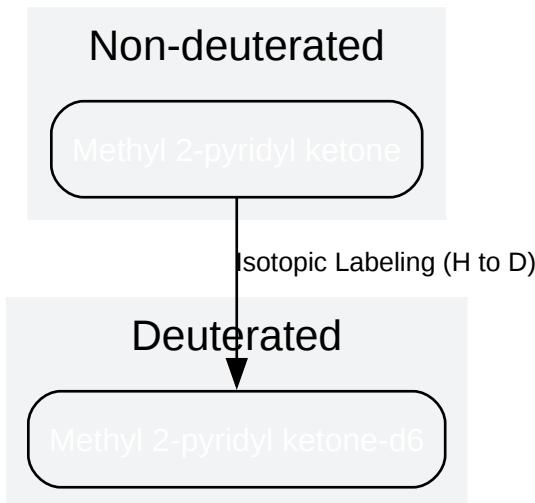
The boiling point is determined by distillation. The liquid is heated in a distillation flask, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are recorded on a spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3), and the spectra are acquired using standard pulse sequences.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). The instrument is calibrated, and the sample is introduced to determine the mass-to-charge ratio of the molecular ion and fragment ions.


Infrared (IR) Spectroscopy

IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between salt plates (e.g., NaCl or KBr), and the spectrum is recorded.

Logical Relationship Diagram

The following diagram illustrates the relationship between Methyl 2-pyridyl ketone and its deuterated form, highlighting the isotopic substitution.

Isotopic Relationship of Methyl 2-pyridyl ketone

[Click to download full resolution via product page](#)

Isotopic Relationship Diagram

Conclusion

This technical guide provides a summary of the available physical and spectroscopic data for Methyl 2-pyridyl ketone and an informed projection for its deuterated analogue, Methyl 2-pyridyl ketone-d6. While experimental data for the deuterated compound is scarce, the information provided herein serves as a valuable resource for researchers working with this and similar isotopically labeled compounds. The provided experimental protocols offer guidance for the characterization of these substances in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetylpyridine manufacturers and suppliers in China - ODOWELL [odowell.com]
- 3. scielo.br [scielo.br]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: Physical and Spectroscopic Characteristics of Methyl 2-pyridyl ketone-d6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12367063#physical-characteristics-of-methyl-2-pyridyl-ketone-d6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com